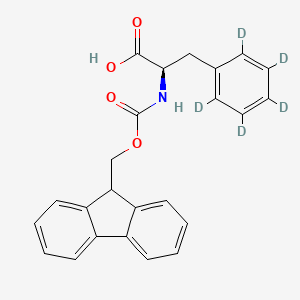

Fmoc-D-Phe-OH-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D |

InChI Key |

SJVFAHZPLIXNDH-NEQPNFATSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Phe-OH-d5 in Peptide Synthesis

This guide provides a comprehensive overview of Fmoc-D-Phe-OH-d5, a deuterated amino acid derivative crucial for modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications in peptide synthesis, and relevant experimental protocols. The inclusion of a deuterium-labeled phenyl ring offers unique advantages for analytical and metabolic studies.

Core Properties: A Comparative Analysis

This compound is the deuterium-labeled counterpart of Fmoc-D-Phe-OH.[1] The primary distinction lies in the five deuterium (B1214612) atoms on the phenyl ring, which increases the molecular weight and serves as a stable isotopic label. Below is a summary of their key quantitative properties.

| Property | This compound | Fmoc-D-Phe-OH (Non-labeled) |

| Molecular Formula | C₂₄H₁₆D₅NO₄[1] | C₂₄H₂₁NO₄[2] |

| Molecular Weight | 392.46 g/mol [1][3] | 387.4 g/mol [2] |

| CAS Number | 2714483-74-4[1] | 86123-10-6[2] |

| Appearance | White to off-white powder/solid | White to off-white powder[2] |

| Purity | ≥98%[4] | ≥99.0% (HPLC)[5], ≥99.5% (Chiral HPLC)[2] |

| Isotopic Enrichment | 98% atom D[4] | N/A |

| Solubility | Soluble in Chloroform[4], DMF[5] | Soluble in DMF[5] |

| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[3] | Store at 0 - 8°C[2] |

Key Applications in Research and Development

The incorporation of deuterium into the D-phenylalanine structure provides significant advantages for specific applications:

-

Internal Standard: this compound is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS or LC-MS).[1] Its distinct mass allows for precise quantification of the non-labeled analogue in complex biological samples.

-

Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug.[1] Peptides synthesized with this compound can be used as tracers to study metabolic pathways and pharmacokinetics, as the deuterium substitution can impact the rate of enzymatic degradation.[1]

-

Enhanced Stability: The inclusion of D-amino acids, such as D-phenylalanine, into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[6][7] This is a critical attribute for the development of peptide-based therapeutics.

-

Peptide Synthesis: As a protected amino acid, its primary role is as a building block in Solid-Phase Peptide Synthesis (SPPS) to create custom peptides with specific properties.[2][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The foundational application of this compound is its incorporation into a growing peptide chain via Fmoc-based SPPS. The Fmoc group protects the α-amino group, preventing unwanted side reactions, and is removed under mild basic conditions.[6]

A Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials and Reagents:

-

Peptide synthesis resin (e.g., Wang resin, Rink Amide resin)[8]

-

This compound

-

Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling/Activation Reagents:

-

An activator such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).[8]

-

A base such as N,N-Diisopropylethylamine (DIPEA).

-

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) for washing.

Methodology:

-

Resin Preparation:

-

Place the resin in a suitable reaction vessel.

-

Swell the resin in DMF for 15-30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

IPA (2 times)

-

DMF (3 times)

-

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vessel, dissolve this compound (e.g., 3-fold molar excess) and an equimolar amount of HBTU in DMF.[9]

-

Add the base, DIPEA (e.g., 2 equivalents relative to the amino acid), to the solution to activate the amino acid.

-

Allow the activation to proceed for 3-8 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.[8]

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin again with DMF and DCM to remove any unreacted reagents and byproducts.[6]

-

-

Cycle Repetition:

-

The resin, now bearing the newly coupled this compound, is ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.

-

Visualizations

The following diagrams illustrate the core workflow of SPPS and the logical advantages of using deuterated amino acids.

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Logical flow of the advantages conferred by using this compound in peptide research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fmoc-D-Phe-OH Novabiochem 86123-10-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains for a vast array of applications, from fundamental biological research to the development of novel therapeutics. At the heart of the most widely adopted SPPS methodology lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties and the mild reaction conditions it affords have made it the dominant choice for the temporary protection of the α-amino group of amino acids.[1]

This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group in modern SPPS. We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the fundamental workflows and mechanisms that underpin this essential technology.

Core Principles of Fmoc-Based SPPS

The fundamental principle of SPPS, as pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] This approach dramatically simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing.[2] The success of this iterative process hinges on the strategic use of protecting groups to prevent unwanted side reactions.[4]

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS.[1] It employs the base-labile Fmoc group for the temporary protection of the N-terminus of the amino acid and acid-labile protecting groups, typically based on tert-butyl, for the side chains of reactive amino acids.[5] This "orthogonal" protection scheme is the key to its success, allowing for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups.[][7]

The Chemistry of the Fmoc Group

The Fmoc group is introduced to the α-amino group of an amino acid by reaction with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1]

Fmoc Deprotection Mechanism: The defining characteristic of the Fmoc group is its lability under mild basic conditions.[1] The removal of the Fmoc group is a β-elimination reaction, typically carried out using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][8]

The mechanism proceeds in two steps:

-

A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[5][9]

-

This leads to a β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5] The DBF byproduct is then scavenged by the excess secondary amine to form a stable adduct, which is washed away.[8]

Fmoc_Peptide [label=<

Fmoc-NH-Peptide-Resin

Fmoc-NH-Peptide-Resin

];

Piperidine [label="Piperidine"]; Intermediate [label="Carbanion Intermediate"]; Products [label=<

H₂N-Peptide-Resin

- CO₂

- Dibenzofulvene-Piperidine Adduct

];

Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Intermediate -> Products [label="β-elimination"]; }

Caption: Mechanism of Fmoc deprotection by piperidine.Advantages of the Fmoc Strategy

The widespread adoption of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) methodology is due to several key advantages:[1][7]

-

Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acids required in Boc chemistry, which can degrade sensitive peptide sequences and the resin support.[][8] This makes Fmoc chemistry particularly suitable for the synthesis of long peptides and those with acid-sensitive modifications like phosphorylation and glycosylation.[8][10]

-

True Orthogonality: The Fmoc group's base lability is completely orthogonal to the acid-labile side-chain protecting groups.[7] This ensures that side chains remain protected throughout the synthesis until the final cleavage step.[7][8]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF and N-methylpyrrolidone (NMP), which helps to ensure efficient coupling reactions.[]

-

Reduced Side Reactions: The mild conditions of the Fmoc strategy minimize side reactions such as peptide chain cleavage or modifications to sensitive amino acids like tryptophan and methionine.[]

-

Real-Time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance at around 301 nm, which allows for real-time monitoring of the deprotection reaction to ensure its completion.[1]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The Fmoc strategy consistently achieves high performance in these areas.

| Parameter | Typical Value/Condition | Notes |

| Coupling Efficiency | > 99% | High efficiency is crucial for the synthesis of long peptides.[] |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | The most common reagent and concentration.[8] |

| Fmoc Deprotection Time | 5-20 minutes | Typically a rapid process.[] Some protocols use two shorter treatments.[11] |

| Amino Acid Excess | 3-5 equivalents | Used to drive the coupling reaction to completion.[12] |

| Coupling Reagent Excess | 3-5 equivalents | Used in conjunction with the amino acid excess. |

| Final Cleavage Reagent | Trifluoroacetic acid (TFA) | Typically used in a "cocktail" with scavengers.[2] |

| Final Cleavage Time | 2-4 hours | Dependent on the peptide sequence and side-chain protecting groups.[2] |

Experimental Protocols

The following are detailed methodologies for the key stages of Fmoc-SPPS.

Resin Preparation and First Amino Acid Coupling

Objective: To prepare the solid support and attach the first C-terminal amino acid.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in DMF for at least 1 hour in a reaction vessel.[13][14]

-

First Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and a suitable coupling reagent (e.g., HCTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[14]

-

Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

-

Capping (Optional but Recommended): To block any unreacted sites on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride (B1165640) and DIPEA in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The SPPS Cycle: Chain Elongation

This cyclical process is repeated for each amino acid in the peptide sequence.

Start [label="Fmoc-AA(n)-...-AA(1)-Resin", shape=ellipse, fillcolor="#FBBC05"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="2. Washing\n(DMF)"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA(n+1), Activator, Base)"]; Wash2 [label="4. Washing\n(DMF)"]; End [label="Fmoc-AA(n+1)-AA(n)-...-AA(1)-Resin", shape=ellipse, fillcolor="#34A853"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat for next amino acid", style=dashed, color="#EA4335"]; }

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.-

Fmoc Deprotection:

-

Washing:

-

Thoroughly wash the resin with DMF (at least 5 times) to remove the piperidine and the Fmoc-piperidine adduct.[14]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA or collidine) in DMF.[14]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 45-60 minutes at room temperature.

-

-

Washing:

-

Wash the resin thoroughly with DMF to remove excess activated amino acid and coupling byproducts.

-

A small sample of the resin can be taken after the coupling step to perform a qualitative test (e.g., the Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.[15]

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

-

Final Fmoc Removal: Perform a final deprotection step as described in the SPPS cycle to remove the N-terminal Fmoc group from the last amino acid.

-

Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by a solvent like dichloromethane (B109758) (DCM), and then dry the resin under vacuum.[2]

-

Cleavage:

-

Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2] The scavengers (water and TIS) are crucial for trapping the reactive cationic species generated during the removal of the acid-labile side-chain protecting groups.

-

Agitate the mixture at room temperature for 2-4 hours.[2]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1][2]

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the final peptide pellet under vacuum.

-

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Orthogonal Protection Strategy in Fmoc-SPPS

The success of Fmoc-SPPS is fundamentally reliant on its orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.

Peptide [label="{Fully Protected Peptide-Resin | { N-α-Fmoc | Side-Chain-tBu | Linker-Resin}}", fillcolor="#F1F3F4"];

Deprotection [label="Base (Piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Acid (TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Peptide:n -> Deprotection [label="Selective Removal during Synthesis"]; Peptide:sc -> Cleavage [label="Simultaneous Removal at the End"]; Peptide:l -> Cleavage [label="Simultaneous Removal at the End"]; }

Caption: Orthogonality in Fmoc/tBu Solid-Phase Peptide Synthesis.This orthogonality allows for the precise and controlled assembly of the peptide chain. The base-labile Fmoc group is removed at every cycle, while the acid-labile side-chain and linker protections remain intact. Only at the very end of the synthesis is a strong acid used to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups.[7]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild, efficient, and highly controllable method for the synthesis of a wide range of peptides.[] The orthogonality of the Fmoc/tBu strategy, coupled with the ease of automation and monitoring, has solidified its position as the preferred methodology for both academic research and industrial drug development.[1][4] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher aiming to successfully synthesize peptides for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

Applications of Stable Isotope-Labeled Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Principles of Quantitative Proteomics with Stable Isotope Labeling

In the landscape of modern biological research and drug development, the ability to accurately quantify changes in the proteome is paramount. Quantitative proteomics provides a window into the dynamic cellular processes that underpin both normal physiology and disease states.[1] Among the various techniques available, those employing stable isotope labeling have emerged as particularly robust and reliable.[2]

At its core, stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes of elements like carbon (¹³C) or nitrogen (¹⁵N) into proteins or peptides.[3] This creates a "heavy" version of a protein that is chemically identical to its natural "light" counterpart but possesses a distinct mass. When analyzed by mass spectrometry, the mass difference allows for the precise and simultaneous quantification of the relative abundance of proteins from different samples.[4][5]

One of the most powerful and widely adopted metabolic labeling strategies is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .[6][7][8] This technique involves growing cells in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled equivalent.[9][10] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[9] This in vivo labeling approach offers exceptional accuracy because it allows for the mixing of different cell populations (e.g., treated vs. untreated) at the very beginning of the experimental workflow, minimizing downstream processing errors.[6][7][11]

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled amino acids in proteomics, with a focus on the SILAC methodology. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to provide a practical resource for researchers, scientists, and drug development professionals.

Key Applications in Research and Drug Development

The versatility of SILAC has led to its application in a wide array of research areas:

-

Quantitative Expression Proteomics: SILAC is extensively used to compare global protein expression profiles between different cellular states, such as healthy versus diseased cells or drug-treated versus control cells.[5][7] This can reveal novel biomarkers and provide insights into disease mechanisms.

-

Drug Discovery and Mechanism of Action Studies: By analyzing proteomic changes upon drug treatment, researchers can elucidate a compound's mechanism of action, identify its molecular targets, and uncover potential off-target effects.[8][12]

-

Analysis of Post-Translational Modifications (PTMs): SILAC, combined with enrichment strategies, is a powerful tool for the quantitative analysis of PTMs like phosphorylation, ubiquitination, and acetylation.[5] This is crucial for understanding cellular signaling and regulation.

-

Protein-Protein Interaction Studies: SILAC can help distinguish true interaction partners from non-specific background proteins in affinity purification-mass spectrometry (AP-MS) experiments, providing a clearer picture of protein interaction networks.[5][13]

-

Protein Turnover Analysis: Dynamic SILAC, or pulse-SILAC (pSILAC), allows for the measurement of protein synthesis and degradation rates on a proteome-wide scale, offering insights into protein homeostasis.[14][15]

Detailed Experimental Protocol: A Step-by-Step Guide to SILAC

This section provides a detailed methodology for a typical two-plex SILAC experiment.

Phase 1: Cell Culture and Metabolic Labeling

-

Media Preparation:

-

Prepare "light" and "heavy" SILAC media. These are typically standard cell culture media (e.g., DMEM or RPMI-1640) that are deficient in specific amino acids, most commonly L-lysine and L-arginine.

-

Supplement the "light" medium with the natural ("light") forms of L-lysine and L-arginine.

-

Supplement the "heavy" medium with the stable isotope-labeled ("heavy") forms of L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).

-

Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

-

-

Cell Adaptation and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for a minimum of five to six cell doublings to ensure complete (>95%) incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[6] The required duration will depend on the doubling time of the specific cell line.

-

Optional but Recommended: To verify labeling efficiency, a small aliquot of the "heavy" labeled cells can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the absence of "light" peptides.

-

Phase 2: Experimental Treatment and Sample Collection

-

Application of Stimulus:

-

Once complete labeling is achieved, the "heavy" labeled cell population can be subjected to the experimental treatment (e.g., drug administration, growth factor stimulation).

-

The "light" labeled cells typically serve as the control and are treated with a vehicle or left untreated.

-

-

Cell Harvesting:

-

Following the treatment period, harvest both the "light" and "heavy" cell populations.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.

-

Phase 3: Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Quantification:

-

Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Mixing of Lysates:

-

Combine the "light" and "heavy" protein lysates in a 1:1 ratio based on protein concentration. This is a critical step in the SILAC workflow that minimizes experimental variability.

-

-

Protein Digestion:

-

The combined protein mixture can be digested into peptides using one of two common methods:

-

In-solution digestion: Proteins are digested directly in the lysate solution. This typically involves reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of cysteine residues with iodoacetamide (B48618) (IAA) prior to overnight digestion with a protease such as trypsin.

-

In-gel digestion: The combined protein lysate is first separated by SDS-PAGE. The entire protein lane is then excised, cut into smaller pieces, and subjected to in-gel digestion with trypsin.

-

-

-

Peptide Cleanup:

-

Following digestion, the resulting peptides are desalted and purified, typically using C18 solid-phase extraction (e.g., StageTips or Sep-Pak cartridges), to remove contaminants that could interfere with mass spectrometry analysis.

-

Phase 4: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

The purified peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes.

-

-

Data Analysis:

-

Specialized software (e.g., MaxQuant) is used to identify the peptides and proteins present in the sample and to quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

-

Data Presentation: Quantitative Analysis of Protein Expression

The output of a SILAC experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) ratios, which represent the fold change in protein abundance between the two experimental conditions. This data is typically presented in tables for clear interpretation.

Table 1: Example of SILAC Data for Drug-Treated vs. Control Cells

| Protein ID | Gene Name | Protein Name | H/L Ratio | Log2(H/L Ratio) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | -1.15 | 0.001 | Down-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 2.50 | 1.32 | 0.005 | Up-regulated |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.98 | -0.03 | 0.92 | Unchanged |

| P11362 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.10 | 1.63 | 0.002 | Up-regulated |

Table 2: Quantitative Phosphoproteomics Data - EGFR Signaling

| Protein ID | Gene Name | Phosphosite | H/L Ratio (EGF Stimulated/Control) | Regulation |

| P00533 | EGFR | Y1092 | 8.5 | Up-regulated |

| P27361 | SHC1 | Y317 | 6.2 | Up-regulated |

| Q06609 | MAPK1 | T185/Y187 | 4.8 | Up-regulated |

| P31749 | AKT1 | S473 | 3.5 | Up-regulated |

Mandatory Visualizations

Experimental and Logical Workflows

General Experimental Workflow for a SILAC Experiment.

Logical Flow of Quantitative Analysis using SILAC.

Signaling Pathway Visualization: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer.[9][16] SILAC-based phosphoproteomics has been instrumental in dissecting the intricate phosphorylation events that govern this pathway upon EGF stimulation.[8][17]

Simplified EGFR Signaling Pathway Analyzed by SILAC.

Conclusion and Future Perspectives

Stable isotope labeling with amino acids, particularly the SILAC technique, has revolutionized quantitative proteomics. Its ability to provide accurate, reproducible, and in-depth quantitative data has made it an indispensable tool in both basic research and drug development.[7] From elucidating complex signaling pathways to defining the mechanism of action of novel therapeutics, the applications of SILAC are vast and continue to expand.

Future advancements in mass spectrometry instrumentation, coupled with innovative SILAC-based strategies like pulsed-SILAC for temporal analysis and super-SILAC for the analysis of tissues and organisms, promise to further enhance our understanding of the dynamic proteome.[17] As these technologies mature, they will undoubtedly continue to drive new discoveries and advancements in medicine and the life sciences.

References

- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]

- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sketchviz.com [sketchviz.com]

- 13. Protein Turnover / Protein Stability - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 14. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-D-Phe-OH-d5: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Phe-OH-d5, a deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine. It details the structure, molecular weight, and physicochemical properties of both the deuterated and non-deuterated forms. Furthermore, this guide offers a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS) and illustrates a relevant biological signaling pathway where peptides incorporating D-phenylalanine play a crucial role.

Core Properties and Structure

Fmoc-D-Phe-OH is a fundamental building block in peptide chemistry, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of D-phenylalanine. This protection is key to the widely used Fmoc/tBu solid-phase peptide synthesis strategy. The deuterated version, this compound, incorporates five deuterium (B1214612) atoms on the phenyl ring. This isotopic labeling makes it an invaluable tool for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and in studies of drug metabolism and pharmacokinetics.[1]

The structures of Fmoc-D-Phe-OH and this compound are depicted below:

Fmoc-D-Phe-OH:

This compound:

Quantitative Data Summary

The following table summarizes the key quantitative data for both Fmoc-D-Phe-OH and its deuterated analog.

| Property | Fmoc-D-Phe-OH | This compound |

| Molecular Formula | C₂₄H₂₁NO₄[2] | C₂₄H₁₆D₅NO₄ |

| Molecular Weight | 387.43 g/mol [3] | 392.46 g/mol [4] |

| CAS Number | 86123-10-6[2] | 225918-67-2 (L-form) |

| Appearance | White to off-white powder[2][3] | Not specified, likely similar to non-deuterated form |

| Melting Point | 180 - 195 °C[2] | Not specified |

| Purity | ≥ 99.5% (Chiral HPLC)[2], ≥99.0% (HPLC)[5] | ≥98%[4] |

| Optical Rotation | [a]D²⁰ = 37 ±2.5 º (c=1 in DMF)[2] | Not specified |

| Solubility | Soluble in DMF and NMP[6], slightly soluble in Chloroform and DMSO.[3][7] | Soluble in Chloroform |

Experimental Protocol: Incorporation of Fmoc-D-Phe-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for a single coupling cycle of Fmoc-D-Phe-OH on a solid support resin.

Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

Fmoc-D-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 10-15 minutes in the reaction vessel.[8]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with a 20% piperidine solution in DMF for 15-30 minutes.[9] The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) are dissolved in DMF.[10] DIPEA (6 equivalents) is added to this solution to pre-activate the amino acid.[10]

-

Coupling: The activated Fmoc-D-Phe-OH solution is added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature to ensure complete coupling.[9][10]

-

Washing: The resin is washed with DMF to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be tested using the Kaiser test to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.[10]

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[8]

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.[9] The peptide is then precipitated with cold diethyl ether.[10]

Visualizing Workflows and Pathways

Experimental Workflow: Single SPPS Cycle

The following diagram illustrates the logical flow of a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Representative Signaling Pathway

Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life. This makes them promising candidates for therapeutic agents that can modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

The Deuterium Switch: A Technical Guide to the Effects of Deuterium Labeling on Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of therapeutic peptide development, enhancing metabolic stability to prolong in vivo half-life is a paramount challenge. One strategy gaining significant traction is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This "deuterium switch" can significantly alter the pharmacokinetic and pharmacodynamic profile of a peptide, offering a promising avenue to improve its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and functional consequences of deuterium labeling on peptide structure and function. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques.

The Kinetic Isotope Effect: A Stronger Bond for a Longer-Lasting Peptide

The fundamental principle underpinning the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position. In the context of peptide metabolism, this translates to a reduced rate of degradation by proteases and other metabolic enzymes.[1]

This strategic substitution can lead to a cascade of favorable pharmacokinetic changes, including:

-

Increased Metabolic Stability: Enhanced resistance to enzymatic degradation is the primary and most significant advantage.

-

Prolonged Half-Life (t½): A slower metabolic clearance results in the peptide remaining in circulation for a longer duration.[1]

-

Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[1]

-

Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients, improving convenience and compliance.[1]

-

Potentially Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic switching," where the metabolic pathway is altered, potentially reducing the formation of toxic or inactive metabolites.[1]

Quantitative Impact of Deuteration on Peptide Pharmacokinetics and Stability

While direct head-to-head clinical trial data for a deuterated peptide versus its exact non-deuterated counterpart is not always publicly available in a consolidated format, the principles of the kinetic isotope effect allow for the projection of expected improvements. The following tables summarize representative pharmacokinetic and metabolic stability data, illustrating the anticipated benefits of deuteration.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Deuterated vs. Non-Deuterated GLP-1 Receptor Agonist

| Parameter | Non-Deuterated Peptide | Deuterated Peptide | Fold Improvement |

| Half-Life (t½) | 12 hours | 24 hours | 2.0x |

| Cmax | 100 ng/mL | 120 ng/mL | 1.2x |

| AUC (0-inf) | 1500 ng·h/mL | 3600 ng·h/mL | 2.4x |

| Clearance (CL) | 10 L/h | 4.2 L/h | 2.4x |

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.

Table 2: In Vitro Metabolic Stability in Human Plasma

| Peptide | Half-Life (t½) in Plasma |

| Non-Deuterated Peptide | 60 minutes |

| Deuterated Peptide | 180 minutes |

Data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability.

Table 3: Effect of Deuteration on Peptide Aggregation Kinetics (Illustrative)

| Peptide | Aggregation Lag Time (t_lag) | Apparent Growth Rate (k_app) |

| Non-Deuterated Amyloid Beta (1-40) | 4 hours | 0.5 h⁻¹ |

| Deuterated Amyloid Beta (1-40) | 6 hours | 0.3 h⁻¹ |

This data is illustrative. Studies have shown that deuteration can impact aggregation, potentially by altering intermolecular interactions.[2]

Experimental Protocols

Synthesis of Deuterated Peptides

The synthesis of deuterated peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Protocol for Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in a reaction vessel.

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

-

Repeat the treatment once more.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

For the non-deuterated peptide, use standard Fmoc-protected amino acids.

-

For the deuterated peptide, incorporate one or more specific Fmoc-protected amino acids containing deuterium at the desired positions. These can be commercially sourced or custom synthesized.

-

Dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

After successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

-

React for 2-3 hours at room temperature.

-

-

Purification and Analysis:

Mass Spectrometry for Deuterated Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique to study protein and peptide conformation and dynamics.

Protocol for Bottom-Up HDX-MS

-

Deuterium Labeling:

-

Prepare the peptide sample in a non-deuterated aqueous buffer.

-

Initiate the exchange reaction by diluting the peptide solution with a D₂O-based buffer (typically a 10- to 20-fold dilution).

-

Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature (e.g., 4°C or 25°C).

-

-

Quenching:

-

Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to ~0°C. A typical quench buffer contains formic acid and guanidine (B92328) hydrochloride.

-

-

Proteolytic Digestion:

-

Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (~0-4°C) to digest the peptide into smaller fragments.

-

-

LC-MS/MS Analysis:

-

Trap and desalt the resulting peptic fragments on a C18 trap column.

-

Separate the fragments using a C18 reversed-phase analytical column with a fast acetonitrile (B52724) gradient.

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire data in both MS1 (for deuterium uptake measurement) and MS/MS (for peptide identification) modes.

-

-

Data Analysis:

-

Identify the peptic fragments from the MS/MS data.

-

Measure the mass increase of each peptide at each time point from the MS1 spectra to determine the extent of deuterium incorporation.

-

Plot the deuterium uptake over time for each peptide to generate uptake curves.

-

Compare the uptake curves of the peptide in different states (e.g., free vs. ligand-bound) to identify regions of conformational change.[5][6][7]

-

NMR Spectroscopy of Deuterated Peptides

NMR spectroscopy provides high-resolution structural and dynamic information.

Protocol for 1D and 2D NMR of a Stably Deuterated Peptide

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified, lyophilized deuterated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O for observing exchangeable protons). The choice of solvent depends on the peptide's solubility.[8]

-

Transfer the solution to a high-quality NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N).

-

-

Data Acquisition:

-

1D ¹H NMR: Acquire a simple 1D proton spectrum to assess the overall sample quality and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential assignment of the resonances to specific amino acids in the peptide sequence.

-

Analyze the NOESY spectra to identify through-space correlations.

-

Use the collected restraints (NOEs, scalar couplings) to calculate a three-dimensional structure of the peptide.[9][10]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides.

Protocol for Far-UV CD Spectroscopy

-

Sample Preparation:

-

Dissolve the deuterated peptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer at a low concentration).

-

Determine the precise concentration of the peptide using a reliable method (e.g., amino acid analysis).

-

The final peptide concentration should be in the range of 0.1 mg/mL.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.

-

Calibrate the instrument using a standard like camphor (B46023) sulfonic acid.

-

Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the peptide sample.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms.

-

Compare the spectra of the deuterated and non-deuterated peptides to assess any structural differences.[11][12]

-

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Peptide Stability Analysis

Caption: Workflow for comparing the stability and pharmacokinetics of deuterated and non-deuterated peptides.

Logical Relationship of Deuteration Effects

Caption: The cascade of effects initiated by deuterium substitution in a peptide.

Signaling Pathway of a GLP-1 Receptor Agonist (e.g., Liraglutide)

Caption: Simplified signaling cascade of a GLP-1 receptor agonist in pancreatic β-cells.[13][14][15]

Conclusion

Deuterium labeling represents a powerful and increasingly utilized strategy in peptide drug development. By leveraging the kinetic isotope effect, researchers can significantly enhance the metabolic stability and pharmacokinetic properties of therapeutic peptides. This technical guide provides the foundational knowledge, quantitative insights, and detailed experimental protocols necessary for scientists and drug development professionals to effectively employ and analyze deuterated peptides. The careful application of these methods can lead to the development of more effective and convenient peptide-based therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 8. benchchem.com [benchchem.com]

- 9. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liraglutide suppresses proliferation and induces adipogenic differentiation of 3T3-L1 cells via the Hippo-YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liraglutide Improves Endothelial Function via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Stable Isotope-Labeled Peptide Synthesis: A Technical Guide to Fmoc-D-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, purity, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d5 (Fmoc-D-Phe-OH-d5). This deuterated amino acid derivative is a critical tool in modern proteomics and drug development, primarily utilized for generating stable isotope-labeled (SIL) peptides. These SIL peptides serve as internal standards for highly accurate and reproducible quantification of proteins and peptides in complex biological matrices by mass spectrometry. Furthermore, the incorporation of D-amino acids can significantly enhance the proteolytic stability of therapeutic peptides, a crucial attribute for improving their in vivo half-life.

Commercial Availability and Purity

This compound is a specialized chemical reagent available from a select number of suppliers. While the non-deuterated counterpart, Fmoc-D-Phe-OH, is widely available with high purity specifications, researchers seeking the deuterated D-enantiomer must carefully verify the product specifications with the supplier. The primary application of this compound is as an internal standard in quantitative analysis via NMR, GC-MS, or LC-MS.[1]

Below is a summary of commercially available this compound and related compounds. Purity, especially chiral purity, is a critical parameter for applications in peptide synthesis and quantitative proteomics.

| Supplier | Product Name | Purity | Notes |

| MedChemExpress | This compound | Not specified in search results | Explicitly listed as the D-enantiomer.[1] |

| Anaspec | Fmoc-Phe-OH (Ring-D5) | ≥95% (Peak Area by HPLC) | Stereochemistry (D or L) not explicitly stated in the product name, but the company also sells Fmoc-D-Phe-OH.[2] |

| BOC Sciences | Fmoc-Phe-OH-[ring-d5] | 98% by CP; 98% atom D | Listed as the L-enantiomer.[] |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-Fmoc (ring-D₅, 98%) | 98% Chemical Purity | Explicitly listed as the L-enantiomer.[4] |

| Sigma-Aldrich | Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3 | 98 atom % D | Listed as the L-enantiomer.[5] |

For comparison, the non-deuterated Fmoc-D-Phe-OH is available from multiple suppliers with high-purity specifications:

| Supplier | Product Name | Purity |

| Chem-Impex | Fmoc-D-phenylalanine | ≥ 99.5% (Chiral HPLC)[6] |

Core Applications and Signaling Pathways

The primary application of this compound is in the synthesis of heavy-labeled peptides for use in quantitative proteomics. These peptides, identical in chemical properties to their endogenous counterparts but differing in mass, are spiked into biological samples in known concentrations. By comparing the mass spectrometry signal intensities of the heavy (labeled) and light (unlabeled) peptides, researchers can achieve precise absolute quantification of the target peptide or protein.

Incorporating D-amino acids like D-phenylalanine into peptide therapeutics is a well-established strategy to enhance their stability against enzymatic degradation, thereby prolonging their in vivo half-life. While this compound is primarily used for quantification, the principles of incorporating D-amino acids are relevant to drug development.

Below is a diagram illustrating a general workflow for quantitative proteomics using a stable isotope-labeled peptide standard synthesized with this compound.

Caption: A simplified workflow for quantitative proteomics using a heavy-labeled peptide.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol.

1. Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Place the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a reaction vessel.

-

Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 20-30 minutes. This is crucial for optimal permeation of reagents.[7][8]

-

2. Loading of the First Amino Acid

-

Objective: To attach the first C-terminal amino acid to the resin.

-

Procedure:

-

Dissolve the Fmoc-protected amino acid (e.g., this compound) and a base such as N,N-diisopropylethylamine (DIPEA) in dry DCM.

-

Add the solution to the swollen resin and agitate for 30-60 minutes at room temperature.

-

Wash the resin with DMF.

-

Cap any remaining reactive sites on the resin using a mixture of DCM/Methanol/DIPEA.[7][8]

-

3. Iterative Deprotection and Coupling Cycles

This process is repeated for each subsequent amino acid in the desired peptide sequence.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

4. Final Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

-

Procedure:

-

After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[9]

-

Filter to separate the cleaved peptide solution from the resin beads.

-

5. Peptide Precipitation and Purification

-

Objective: To isolate and purify the crude peptide.

-

Procedure:

-

Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash it several times with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Below is a diagram illustrating the iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Caption: The core iterative steps in Fmoc-based Solid-Phase Peptide Synthesis.

This technical guide provides a foundational understanding of the commercial availability, purity considerations, and practical application of this compound for researchers engaged in peptide synthesis and quantitative proteomics. Careful selection of reagents and adherence to established protocols are paramount for successful outcomes in these demanding scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-Phe-OH (Ring-D5 ) [anaspec.com]

- 4. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]

- 5. Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Introduction to solid-phase peptide synthesis using Fmoc chemistry.

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides.[1] Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing.[2]

Among the various strategies for SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is the most widely used methodology today.[1][3] It is characterized by the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains.[1][4] This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed at the final cleavage step.[4][5] The Fmoc SPPS method is renowned for its use of milder reaction conditions compared to the alternative Boc/Bzl strategy, which often requires hazardous reagents like liquid hydrogen fluoride (B91410) (HF).[3][6] These advantages have established Fmoc SPPS as a key, dependable method for producing complex peptides for research, pharmaceutical manufacturing, and materials science.[7][8]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

The fundamental principle of SPPS is the sequential elongation of a peptide chain anchored to a solid support.[7] The C-terminal amino acid of the target peptide is first covalently attached to an insoluble resin.[2][7] The synthesis then proceeds in cycles, with each cycle adding one amino acid to the chain. Each cycle consists of three main steps: deprotection, activation/coupling, and washing.

-

Nα-Fmoc Deprotection : The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.[2] This is achieved by treating the resin with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][9][10]

-

Washing : After deprotection, the resin is thoroughly washed to remove the piperidine and the Fmoc-group by-products, ensuring a clean environment for the next step.[4]

-

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence is activated and introduced.[2] Its carboxyl group is activated by a coupling reagent to facilitate the formation of a peptide bond with the newly freed α-amino group on the resin-bound chain.[2][11] An excess of the activated amino acid is used to drive the reaction to completion.[2]

-

Washing : A final washing step removes excess reagents and by-products, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[12]

This entire sequence is repeated until the desired peptide sequence is assembled.[7] Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Key Components and Reagents

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[13] Resins must be chemically inert to the synthesis conditions but allow for efficient cleavage at the end.[14] They are typically polystyrene-based beads, often modified with polyethylene (B3416737) glycol (PEG) to improve swelling and reaction kinetics.[3][14]

| Resin Type | C-Terminal Functionality | Common Linker | Typical Loading Capacity |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | 0.7–1.0 mEq/g[14] |

| Rink Amide Resin | Carboxamide | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | 0.7–1.0 mEq/g[14] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (or protected peptide fragments) | 2-Chlorotrityl | 1.0–2.0 mmol/g[1] |

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this strategy.[7] It protects the α-amino group of the incoming amino acid from unwanted reactions.[9]

-

Stability : It is stable to acidic conditions, which is crucial for the orthogonality of the side-chain protecting groups.[12]

-

Lability : It is readily cleaved under mild basic conditions via a β-elimination mechanism.[5][10][12] This reaction is rapid, often completing within minutes.[]

-

Monitoring : The dibenzofulvene by-product of the deprotection reaction has a strong UV absorbance around 300 nm, which allows for real-time spectrophotometric monitoring to ensure the reaction goes to completion.[5][6][12]

Side-Chain Protecting Groups

To prevent unwanted side reactions, the functional groups on amino acid side chains are masked with permanent protecting groups.[2] In Fmoc/tBu chemistry, these groups are typically based on tert-butyl (tBu) or trityl (Trt) and are removed by strong acid (TFA) during the final cleavage step.[4][5]

| Amino Acid | Side-Chain Protecting Group |

| Arg (R) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[5][6] |

| Asp (D), Glu (E) | OtBu (tert-butyl ester) |

| Cys (C) | Trt (Trityl)[16] |

| His (H) | Trt (Trityl) |

| Lys (K), Trp (W) | Boc (tert-butyloxycarbonyl)[5] |

| Ser (S), Thr (T), Tyr (Y) | tBu (tert-butyl ether)[5] |

| Asn (N), Gln (Q) | Trt (Trityl) |

Coupling Reagents

Peptide bond formation is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[17] This is accomplished using coupling reagents, which are broadly classified into carbodiimides and phosphonium/aminium salts.

| Reagent Class | Examples | Molar Ratio (Reagent:AA:Base) | Typical Reaction Time |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) + HOBt or Oxyma | 1:1:0 (Base-free)[11] | 1-2 hours[7] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | 1:1:2 (e.g., DIPEA)[1][12] | 15-60 minutes[13] |

| Phosphonium Salts | PyBOP, PyAOP | 1:1:2 (e.g., DIPEA) | 30-60 minutes |

The Fmoc SPPS Workflow

The synthesis of a peptide is a cyclical process, with each cycle adding a single amino acid residue. The workflow is highly amenable to automation.[2]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The Fmoc Deprotection Mechanism

Fmoc group removal is a two-step base-catalyzed elimination reaction.[10] A secondary amine, like piperidine, first abstracts the acidic proton on the fluorenyl ring system.[10] This is followed by a β-elimination that releases the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct.[10][12]

Caption: Mechanism of base-mediated Fmoc deprotection.

Amino Acid Activation and Coupling

To form a peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated.[17] Using an aminium salt like HBTU, the carboxyl group is converted into a highly reactive OBt-ester intermediate.[17] This activated ester readily reacts with the free N-terminal amine of the peptide chain on the resin.[7]

Caption: General workflow for amino acid activation and coupling.

Experimental Protocols

The following protocols are standard procedures for manual Fmoc SPPS. For automated synthesizers, parameters are adjusted within the machine's software.

Protocol 1: Resin Preparation (Swelling)

-

Objective : To swell the resin, making the reactive sites accessible.

-

Procedure :

-

Place the desired amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[13]

-

Add sufficient DMF to cover the resin completely (approx. 10 mL/g of resin).

-

Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[13]

-

After swelling, drain the DMF using positive nitrogen pressure or filtration.[13]

-

Protocol 2: Nα-Fmoc Deprotection

-

Objective : To remove the Fmoc group from the N-terminus.

-

Procedure :

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[7][13]

-

Agitate the mixture for 15-30 minutes at room temperature.[7] Some protocols suggest two shorter treatments (e.g., 2 x 7 minutes).[13]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[13]

-

(Optional) Perform a qualitative color test (e.g., Kaiser or Ninhydrin test) to confirm the presence of free primary amines. A positive test (blue color) indicates successful deprotection.[17]

-

Protocol 3: Amino Acid Coupling (HBTU/DIPEA)

-

Objective : To form a new peptide bond.

-

Procedure :

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[1][12]

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[13] For difficult couplings, the reaction time may be extended.[13]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.

-

(Optional) Perform a color test to confirm the absence of free amines. A negative test (yellow/clear) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

-

Protocol 4: Final Cleavage and Side-Chain Deprotection

-

Objective : To cleave the completed peptide from the resin and remove all side-chain protecting groups.

-

Procedure :

-

After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is "Reagent K" or a simpler mixture like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). TIS and water act as scavengers to trap the highly reactive cationic species generated from the protecting groups.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.

-

Wash the resin once or twice with fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide from the combined filtrates by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.

-

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. academic.oup.com [academic.oup.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. bachem.com [bachem.com]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to the Core Principles of Using Internal Standards in Mass Spectrometry

For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantitative results in mass spectrometry (MS) is paramount. This guide provides a comprehensive overview of the fundamental principles and practical applications of internal standards (IS) in mass spectrometry to enhance data quality and reliability.

The Fundamental Role of an Internal Standard

An internal standard is a chemical substance of a known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[3][4][5] By comparing the signal of the target analyte to the signal of the internal standard, a response ratio is calculated.[1] This ratio is then used for quantification, effectively minimizing the impact of experimental variability and improving the accuracy and precision of the results.[1][3]

The use of an internal standard is crucial for compensating for:

-

Variability in Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3]

-

Inconsistent Injection Volumes: Modern autosamplers are highly precise, but minor variations can still occur.

-

Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][5][6]

-

Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time.[5]

Types of Internal Standards

There are two primary types of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative MS analysis.[7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2][3] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[3][8]

-

Structural Analogue Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled.[2] They should have similar physicochemical properties, including extraction efficiency and ionization response.[1] While not as ideal as SIL internal standards, they are a viable alternative when a SIL version of the analyte is not available or is prohibitively expensive.[7]

A summary of the comparison between these two types of internal standards is presented in the table below.

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS |

| Structure | Chemically identical to the analyte, with isotopic substitution.[2] | Chemically similar to the analyte, but not identical.[2] |

| Chromatography | Co-elutes with the analyte.[8] | Similar, but not identical, retention time to the analyte.[1] |

| Matrix Effects | Experiences nearly identical matrix effects as the analyte.[3] | May experience different matrix effects than the analyte. |

| Accuracy | Provides the highest degree of accuracy and precision.[7] | Can provide good accuracy, but may be less precise than SIL-IS. |

| Availability | Not always commercially available for all analytes.[7] | Generally more readily available. |

| Cost | Often more expensive.[7] | Typically less expensive. |

Selection Criteria for an Ideal Internal Standard

The selection of an appropriate internal standard is critical for the success of a quantitative assay. The following table outlines the key criteria to consider.

| Criteria | Rationale |

| Structural Similarity | Should be chemically and physically similar to the analyte to ensure similar behavior during sample preparation and analysis.[1][9] |